4-Amino-3-methoxybenzaldehyde
Overview
Description
4-Amino-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 90151-40-9 . Its molecular formula is C8H9NO2 and it has a molecular weight of 151.16 .
Molecular Structure Analysis
The InChI code for 4-Amino-3-methoxybenzaldehyde is 1S/C8H9NO2/c1-11-8-4-6 (5-10)2-3-7 (8)9/h2-5H,9H2,1H3 . This indicates the arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
4-Amino-3-methoxybenzaldehyde has a density of 1.2±0.1 g/cm^3, a boiling point of 310.7±27.0 °C at 760 mmHg, and a flash point of 175.3±20.0 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Solid Phase Organic Synthesis
4-Amino-3-methoxybenzaldehyde has been explored as a precursor in the synthesis of secondary amides via solid phase organic synthesis. Reductive amination of this aldehyde, when attached to ArgoGel resins with a model primary amine, led to the formation of benzylic secondary amines. These compounds were further converted to ureas, sulfonamides, aryl amides, and alkyl amides by derivatization with appropriate electrophiles. The secondary amide derivatives were then cleaved from the support, yielding products in high purity (Swayze, 1997).
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted, solvent-free conditions for the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole. This process involved the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, demonstrating the application of 4-Amino-3-methoxybenzaldehyde in facilitating rapid and efficient chemical synthesis (Arslan & Algül, 2007).
Peptide Synthesis
New linker resins developed from 4-methoxybenzaldehyde have been applied in solid-phase peptide synthesis. These linkers exhibit stability during the cleavage of common protecting groups, showcasing the aldehyde's utility in synthesizing peptides containing both polar and nonpolar amino acids (Gu & Silverman, 2003).
Antibacterial Activity
Complexation reactions involving Schiff bases derived from 2-acetamidobenzaldehyde and 2-amino-4-methoxybenzaldehyde with Zn(II) have shown antibacterial properties. These complexes, characterized by physical, spectral, and analytical data, indicated potential applications in antibacterial treatments (Chohan, Scozzafava, & Supuran, 2003).
Spectroscopic Studies
Spectroscopic studies on Schiff bases derived from 4-methoxybenzaldehyde have provided insights into their molecular structure and vibrational frequencies. Such studies are crucial for understanding the chemical and physical properties of these compounds, impacting their application in various fields (Issa, Khedr, & Rizk, 2008).
Safety And Hazards
While specific safety and hazard information for 4-Amino-3-methoxybenzaldehyde is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
4-amino-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWIAYWYINAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599690 | |
Record name | 4-Amino-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methoxybenzaldehyde | |
CAS RN |
90151-40-9 | |
Record name | 4-Amino-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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